

Application Note: Quantification of Ravidasvir in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Ravidasvir*

Cat. No.: *B1651190*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Ravidasvir** in plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and an isocratic chromatographic separation, providing a reliable and efficient workflow for pharmacokinetic studies and clinical research. The method has been validated according to US-FDA bioanalytical method validation guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Ravidasvir is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).^[1] It is a key component of combination therapies for chronic HCV infection.^{[2][3]} Accurate quantification of **Ravidasvir** in biological matrices like plasma is crucial for pharmacokinetic assessments, dose-response relationship studies, and overall drug development. This document provides a detailed protocol for the determination of **Ravidasvir** in plasma using LC-MS/MS.

Chemical and Physical Properties of Ravidasvir

Property	Value	Reference
Molecular Formula	C42H50N8O6	[4]
Molecular Weight	762.9 g/mol	[4]
Monoisotopic Mass	762.38533134 g/mol	[4]

Experimental Workflow

A graphical representation of the experimental workflow is provided below.



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Caption: Experimental workflow for **Ravidasvir** quantification in plasma.

Detailed Protocols

Materials and Reagents

- **Ravidasvir** reference standard
- Acyclovir (Internal Standard, IS)
- Acetonitrile (UPLC/MS grade)[2]
- Methanol (UPLC/MS grade)[2]
- Dimethyl sulfoxide (DMSO)[2]
- Ammonium formate[2]
- Formic acid[2]

- Ultrapure water[2]
- Control plasma (species as required, e.g., rat, human)

Stock and Working Solution Preparation

- **Ravidasvir** Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Ravidasvir** in DMSO.[2]
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Acyclovir in DMSO.[2]
- Intermediate and Working Solutions: Prepare intermediate and working solutions of **Ravidasvir** and the internal standard by diluting the stock solutions with methanol to the desired concentrations.[2]
- Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate volumes of the **Ravidasvir** working solutions into control plasma.[2]

Sample Preparation Protocol

- Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 2.0 mL microcentrifuge tube.[2]
- Add 20 µL of the Acyclovir working solution (10.0 µg/mL) to each tube.[2]
- Add 750 µL of deionized water and vortex for 30 seconds.[2]
- Add 500 µL of acetonitrile, vortex for 60 seconds to precipitate proteins.[2]
- Centrifuge the tubes at 10,000 rpm for 12 minutes at 5 °C.[2]
- Carefully transfer the supernatant to a clean tube.[2]
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.[2]
- Reconstitute the dried residue in 100 µL of the mobile phase.[2]

- Transfer the reconstituted sample to an autosampler vial for injection.

LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of **Ravidasvir**.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent[2]
Column	Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[2]
Mobile Phase	10 mM Ammonium Formate : Acetonitrile (61:39, v/v), pH 4.0[2]
Flow Rate	0.25 mL/min[2]
Injection Volume	5.0 µL[2]
Column Temperature	40 °C (typical)
Autosampler Temp.	10 °C[2]
Retention Time	Ravidasvir: ~3.32 min, Acyclovir (IS): ~0.84 min[2]

Parameter	Condition
Mass Spectrometer	Agilent 6410 QqQ or equivalent[2]
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
Scan Type	Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage	4000 V[2]
Source Temperature	350 °C[2]
Desolvation Gas Flow	11 L/min (Nitrogen)[2]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Cone Voltage (V)
Ravidasvir	763.0	589.3	35	145
Ravidasvir (Qualifier)	763.0	537.1	35	145
Acyclovir (IS)	226.0	152.0	18	140
Acyclovir (IS Qualifier)	226.0	135.0	18	140

Data sourced
from Hefnawy et
al., 2020.[2]

Method Validation Summary

The described method was validated for linearity, accuracy, precision, recovery, and stability in rat plasma.[2]

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5–600 ng/mL for **Ravidasvir**. [2]

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Ravidasvir	0.5 - 600	≥ 0.997

Data sourced from Hefnawy et
al., 2020.[2]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control levels: LLOQ, low (LQC), medium (MQC), and high (HQC). [2] The results were within the acceptable limits of ±15% (±20% for LLOQ) as per FDA guidelines. [2]

QC Level	Concentration (ng/mL)	Within-Day Accuracy (%)	Between-Day Accuracy (%)	Within-Day Precision (%RSD)	Between-Day Precision (%RSD)
LLOQ	0.5	N/A	N/A	≤ 6.54	N/A
LQC	1.5	107.25	103.45	≤ 9.74	≤ 9.74
MQC	200	103.16	99.26	≤ 9.74	≤ 9.74
HQC	550	N/A	N/A	≤ 9.74	≤ 9.74

Data represents combined performance for Ravidasvir and Sofosbuvir as reported by Hefnawy et al., 2020.[2]

Recovery and Matrix Effect

The extraction recovery of **Ravidasvir** from rat plasma was consistent and high, ranging from 92.53% to 107.25%.[2] The matrix effect was found to be negligible, ensuring the reliability of the assay.

Stability

Ravidasvir was found to be stable in plasma under various storage and handling conditions, including short-term at room temperature, long-term at -80°C, and after multiple freeze-thaw cycles.[2] The stability data confirms that sample integrity is maintained during routine laboratory procedures.[2]

Application to a Pharmacokinetic Study

This validated method was successfully applied to a pharmacokinetic study in rats following oral administration of **Ravidasvir**.^[2] The assay was sensitive enough to characterize the plasma concentration-time profile of the drug.^[2] Key pharmacokinetic parameters obtained were:

Parameter	Value (mean \pm SD)
C _{max}	132.35 \pm 26.41 ng/mL
T _{max}	1.50 \pm 0.15 h
AUC(0- ∞)	525.90 \pm 105.18 ng*h/mL

Data from a study in rats administered 35 mg/kg

Ravidasvir, sourced from Hefnawy et al., 2020.

^[2]

Conclusion

The LC-MS/MS method described in this application note is a validated, sensitive, and reliable approach for the quantification of **Ravidasvir** in plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in drug development and clinical research settings.

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